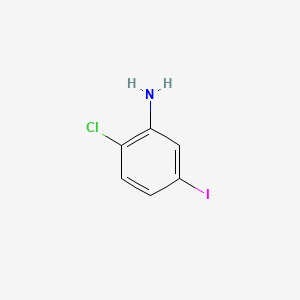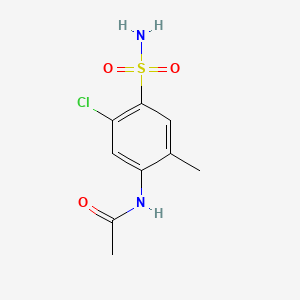
2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride is a tetrazolium salt known for its redox-sensitive properties. It is widely used in various scientific fields, particularly in cell viability assays and histochemistry. This compound is notable for producing a fluorescent formazan upon reduction, which serves as an indicator of cellular respiratory activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride typically involves the reaction of appropriate aromatic amines with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These salts are then reacted with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include NADH and other cellular reductants.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Reduction: The major product is the fluorescent formazan.
Oxidation: Oxidized derivatives of the tetrazolium salt.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Utilized in diagnostic assays to assess cellular health and function.
Industry: Applied in the development of biosensors and other analytical devices
Mecanismo De Acción
The compound exerts its effects primarily through its redox properties. Upon entering a cell, it is reduced by cellular reductants such as NADH, leading to the formation of a fluorescent formazan. This fluorescence indicates cellular respiratory activity and viability. The molecular targets include various cellular enzymes involved in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Similar in structure and used for similar applications.
Uniqueness
2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride is unique due to its specific redox properties and the distinct fluorescent formazan it produces upon reduction. This makes it particularly useful in applications requiring precise measurement of cellular respiratory activity .
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCBBNKHVXRSP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-](/img/new.no-structure.jpg)




![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)

![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)

